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Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)-5-pyrimidinol

Cat. No.: B126618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data and

analytical methodologies for the characterization of 2-(4-Hydroxyphenyl)-5-pyrimidinol. Due

to the absence of publicly available experimental spectra for this specific compound, this guide

presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data

based on established principles of chemical structure and spectroscopy. The experimental

protocols described are generalized best practices for the analysis of small organic molecules

of this nature.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-(4-Hydroxyphenyl)-5-
pyrimidinol. These predictions are derived from analysis of its chemical structure, including

the p-hydroxyphenyl and 5-pyrimidinol moieties, and typical chemical shifts observed for similar

functional groups and aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Coupling Constant
(J, Hz)

H-2', H-6' 7.9 - 8.1 Doublet 8.0 - 9.0

H-3', H-5' 6.8 - 7.0 Doublet 8.0 - 9.0

H-4, H-6 8.5 - 8.7 Singlet -

Ar-OH 9.5 - 10.5 Broad Singlet -

Pyr-OH 10.0 - 11.0 Broad Singlet -

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-2' 160.0 - 162.0

C-1' 125.0 - 127.0

C-2', C-6' 130.0 - 132.0

C-3', C-5' 115.0 - 117.0

C-5 150.0 - 152.0

C-4, C-6 145.0 - 147.0

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z

[M+H]⁺ 189.0664

[M-H]⁻ 187.0511

[M+Na]⁺ 211.0483
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M = C₁₀H₈N₂O₂ (Monoisotopic Mass = 188.0586)

Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR and Mass Spectrometry

data for a compound such as 2-(4-Hydroxyphenyl)-5-pyrimidinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.[1]

The sample should be dissolved in approximately 0.6-0.7 mL of a suitable deuterated

solvent, such as DMSO-d₆, in a clean, dry 5 mm NMR tube.[1][2]

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[1]

The solution should be free of any particulate matter. If necessary, filter the solution through

a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

2. NMR Data Acquisition:

The NMR spectrometer is typically a 400 or 500 MHz instrument.

The instrument is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve

a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope.[2]

A relaxation delay appropriate for the molecule should be set to ensure accurate integration.

Electrospray Ionization Mass Spectrometry (ESI-MS)
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1. Sample Preparation:

Prepare a stock solution of the sample in a high-purity solvent (e.g., methanol or acetonitrile)

at a concentration of approximately 1 mg/mL.[4]

From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10

µg/mL, using a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with

0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion

mode).[4]

The final solution should be free of non-volatile salts and buffers, which can interfere with the

ionization process.[4]

2. Mass Spectrometry Data Acquisition:

The analysis is performed on a mass spectrometer equipped with an electrospray ionization

source.

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow

rate, and temperature) are optimized to achieve stable and efficient ionization of the analyte.

Mass spectra are acquired in both positive and negative ion modes to observe the

protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Data is collected over a mass range appropriate for the expected molecular weight of the

compound (e.g., m/z 50-500).

Visualizations
The following diagrams illustrate the logical workflows for spectral data acquisition and

analysis.
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Workflow for Spectral Analysis of 2-(4-Hydroxyphenyl)-5-pyrimidinol
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Workflow for Spectral Analysis
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Logical Relationships in Spectral Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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